2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline
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Overview
Description
2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline is a complex organic compound characterized by the presence of multiple nitro, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline typically involves multiple steps, starting from 2,6-dichloro-4-(trifluoromethyl)aniline. The process includes diazotization, followed by coupling reactions with nitro compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- N-(2,6-dinitro-4-(trifluoromethyl)phenyl)phthalimide
- 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
Uniqueness
2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline is unique due to its combination of multiple nitro, chloro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
53393-19-4 |
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Molecular Formula |
C13H5Cl2F3N4O6 |
Molecular Weight |
441.10 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H5Cl2F3N4O6/c14-7-3-6(20(23)24)4-8(15)11(7)19-12-9(21(25)26)1-5(13(16,17)18)2-10(12)22(27)28/h1-4,19H |
InChI Key |
SQGXOOUNYDIOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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